molecular formula C4H5N3O2 B1267059 1-Methyl-3-nitro-1H-pyrazole CAS No. 54210-32-1

1-Methyl-3-nitro-1H-pyrazole

Cat. No.: B1267059
CAS No.: 54210-32-1
M. Wt: 127.1 g/mol
InChI Key: KLAQNTBUXCCZHC-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a nitro group at position 3. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

    1-Methyl-3-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    3-Methyl-1-phenyl-1H-pyrazole: Contains a phenyl group at position 1 instead of a methyl group.

    3,5-Dimethyl-1H-pyrazole: Contains an additional methyl group at position 5

Uniqueness: 1-Methyl-3-nitro-1H-pyrazole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and potential biological activities. The nitro group, in particular, plays a crucial role in its redox behavior and interaction with various molecular targets .

Properties

IUPAC Name

1-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-6-3-2-4(5-6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAQNTBUXCCZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202561
Record name 1-Methyl-3-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54210-32-1
Record name 1-Methyl-3-nitropyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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